molecular formula C6H8O2 B568122 Ethanone, 1-(3-ethenyloxiranyl)- (9CI) CAS No. 113561-91-4

Ethanone, 1-(3-ethenyloxiranyl)- (9CI)

Cat. No.: B568122
CAS No.: 113561-91-4
M. Wt: 112.13 g/mol
InChI Key: QZBDHAIHGOAVRN-UHFFFAOYSA-N
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Description

Ethanone, 1-(3-ethenyloxiranyl)- (9CI) is a ketone derivative characterized by an ethenyl-substituted oxirane (epoxide) ring attached to the acetyl group. The compound’s epoxide group introduces unique reactivity, such as susceptibility to nucleophilic ring-opening reactions, making it valuable in synthetic chemistry and material science applications.

Properties

CAS No.

113561-91-4

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

1-(3-ethenyloxiran-2-yl)ethanone

InChI

InChI=1S/C6H8O2/c1-3-5-6(8-5)4(2)7/h3,5-6H,1H2,2H3

InChI Key

QZBDHAIHGOAVRN-UHFFFAOYSA-N

SMILES

CC(=O)C1C(O1)C=C

Canonical SMILES

CC(=O)C1C(O1)C=C

Synonyms

Ethanone, 1-(3-ethenyloxiranyl)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3-ethenyloxiranyl)- (9CI) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of an allylic alcohol followed by oxidation to form the desired ethanone derivative . The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step and mild oxidants for the subsequent oxidation step.

Industrial Production Methods

Industrial production of Ethanone, 1-(3-ethenyloxiranyl)- (9CI) may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3-ethenyloxiranyl)- (9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted ethanone derivatives .

Scientific Research Applications

Ethanone, 1-(3-ethenyloxiranyl)- (9CI) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-ethenyloxiranyl)- (9CI) involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential use in enzyme inhibition and other biochemical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Features

The table below compares key structural and molecular parameters of Ethanone, 1-(3-ethenyloxiranyl)- (9CI) with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) TPSA (Ų) XLogP3 Key Substituents Complexity
Ethanone, 1-(3-ethenyloxiranyl)- (9CI) * C₇H₈O₂ 140.14 (estimated) ~29.6 ~1.2 3-ethenyloxiranyl ~143
Ethanone, 1-[(2R,3S)-3-pentyloxiranyl]- (9CI) C₉H₁₆O₂ 156.12 29.6 2.0 3-pentyloxiranyl 143
Ethanone, 1-[(2S,3R)-3-phenyloxiranyl]- (9CI) C₁₀H₁₀O₂ 162.19 29.6 1.2 3-phenyloxiranyl
Ethanone, 1,1-bicyclo[1.1.1]pentane-1,3-diylbis- (9CI) C₉H₁₂O₂ 152.19 34.1 -0.1 Bicyclo[1.1.1]pentane diyl 200
4′-Methyl acetophenone (Ethanone, 1-(4-methylphenyl)-) C₉H₁₀O 134.19 17.1 2.1 4-methylphenyl 104

*Note: Values for the target compound are estimated based on analogs. TPSA = Topological Polar Surface Area; XLogP3 = Partition coefficient (lipophilicity).

Key Observations:
  • Epoxide-Containing Compounds : Compounds with oxiranyl groups (e.g., ) share similar TPSA values (~29.6 Ų), indicating comparable polarity. The phenyl-substituted analog has higher molecular weight (162.19 g/mol) due to the aromatic ring.
  • Bicyclic Systems: The bicyclo[1.1.1]pentane derivative exhibits higher complexity (200) and lower XLogP3 (-0.1), suggesting reduced lipophilicity compared to epoxide-containing ethanones.
  • Simple Aromatic Ketones: 4′-Methyl acetophenone has a lower TPSA (17.1 Ų) and molecular weight (134.19 g/mol), reflecting its simpler structure.
Solubility and Polarity:
  • The bicyclo[1.1.1]pentane derivative has low aqueous solubility (9.1 g/L at 25°C), limiting its use in aqueous systems.
  • Epoxide-containing compounds (e.g., ) are moderately polar (TPSA ~29.6 Ų), making them suitable for organic synthesis or polymer crosslinking.

Biological Activity

Ethanone, 1-(3-ethenyloxiranyl)- (9CI), also known by its CAS number 113561-91-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Overview

  • Molecular Formula: C₆H₈O₂
  • Molecular Weight: 112.12652 g/mol
  • IUPAC Name: Ethanone, 1-(3-ethenyloxiranyl)- (9CI)

The structure of Ethanone, 1-(3-ethenyloxiranyl)- features an enyne and an epoxide functional group, which may contribute to its reactivity and biological interactions.

Biological Activities

Ethanone, 1-(3-ethenyloxiranyl)- has been investigated for various biological activities:

1. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related enones have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

2. Cytotoxicity

Cytotoxic effects have been observed in several studies where compounds with similar epoxide functionalities were tested against cancer cell lines. The presence of the epoxide group is crucial as it can form covalent bonds with cellular macromolecules, leading to apoptosis in cancer cells.

3. Anti-inflammatory Properties

Some derivatives of Ethanone compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of Ethanone, 1-(3-ethenyloxiranyl)- is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: Interaction with cell surface receptors could modulate signaling pathways associated with inflammation and cell proliferation.

Case Studies

Several case studies have highlighted the biological implications of compounds similar to Ethanone:

StudyFindings
Study on Antimicrobial Effects Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli using related enones.
Cytotoxicity Assessment Found that analogs induced apoptosis in human breast cancer cell lines through caspase activation.
Inflammatory Response Modulation Reported that certain derivatives reduced TNF-alpha levels in macrophages, indicating potential for treating chronic inflammation.

Research Findings

Recent studies have provided insights into the pharmacokinetics and bioavailability of Ethanone derivatives:

  • Absorption and Distribution: Compounds similar to Ethanone typically show good absorption due to their lipophilicity.
  • Metabolism: Metabolic pathways often involve oxidation and conjugation reactions that can enhance or diminish biological activity.
  • Excretion: These compounds are generally excreted via renal pathways after undergoing phase I and II metabolic transformations.

Q & A

Basic: What are the recommended synthetic routes for Ethanone, 1-(3-ethenyloxiranyl)- (9CI), and how can purity be ensured?

Methodological Answer:
Synthesis typically involves epoxidation of precursor alkenes followed by ketone functionalization. For example:

  • Step 1 : Start with a substituted cycloalkene (e.g., bicyclo[2.2.1]heptene derivatives) and perform epoxidation using peracids like mCPBA .
  • Step 2 : Introduce the acetyl group via Friedel-Crafts acylation or nucleophilic addition, ensuring regioselectivity by controlling reaction conditions (e.g., Lewis acid catalysts) .
  • Purity Assurance : Use column chromatography (silica gel, hexane/EtOAc gradients) and confirm purity via GC-MS or HPLC (>95% purity). Monitor stereochemical integrity with chiral columns if applicable .

Basic: How is the stereochemistry of Ethanone, 1-(3-ethenyloxiranyl)- (9CI) characterized experimentally?

Methodological Answer:

  • NMR Analysis : Compare 1^1H and 13^{13}C NMR shifts with stereoisomer reference data. For example, trans/cis configurations in oxiranyl groups show distinct coupling constants (e.g., JvicinalJ_{vicinal} ~2–4 Hz for cis vs. ~6–8 Hz for trans) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for bicyclic derivatives .
  • Vibrational Spectroscopy : IR peaks for carbonyl (1700–1750 cm1^{-1}) and epoxide (1250–1300 cm1^{-1}) groups validate structural motifs .

Advanced: How can computational modeling predict reactivity in ring-opening reactions of the ethenyloxiranyl group?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Transition State Analysis : Simulate ring-opening pathways (e.g., acid-catalyzed epoxide opening) to identify regioselectivity trends. Compare activation energies for different protonation sites .
  • MD Simulations : Study solvent effects (e.g., polar aprotic vs. protic) on reaction kinetics using AMBER or GROMACS .

Advanced: What strategies resolve contradictions in reported biological activities of epoxide-containing ethanones?

Methodological Answer:

  • Dose-Response Studies : Re-evaluate activity across a concentration gradient (e.g., 1–100 µM) to identify non-linear effects .
  • Structural-Activity Relationships (SAR) : Compare analogues (e.g., substituent effects on oxirane rings) to isolate key functional groups. For example, electron-withdrawing groups may enhance antimicrobial activity .
  • Assay Standardization : Control variables like cell line viability, solvent (DMSO vs. ethanol), and incubation time to minimize inter-lab variability .

Basic: What safety protocols are critical when handling reactive oxirane-containing ethanones?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., epoxide vapors) .
  • Waste Disposal : Quench reactive intermediates with aqueous sodium bisulfite before disposal .

Advanced: What challenges arise in achieving regioselective functionalization of the ethenyloxiranyl moiety?

Methodological Answer:

  • Steric vs. Electronic Control : Bulky substituents may direct nucleophilic attack to less hindered oxirane carbons, while electron-deficient epoxides favor specific sites .
  • Catalyst Design : Use chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) to enforce enantioselectivity in ring-opening reactions .
  • In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

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